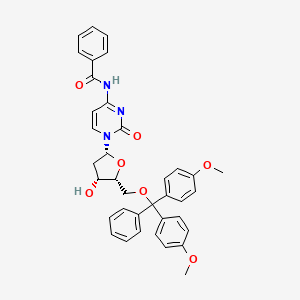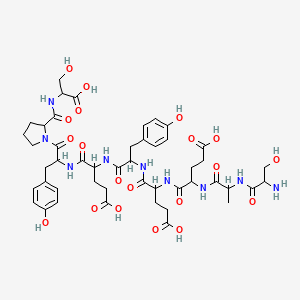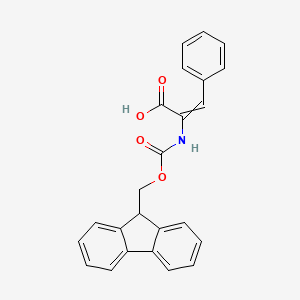
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is an organic compound that belongs to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethene structure and are known for their diverse applications in various fields, including materials science, medicinal chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene.
Condensation Reaction: The key step involves a condensation reaction between 4-(pyridin-3-ylmethoxy)benzaldehyde and diphenylacetylene in the presence of a base such as potassium tert-butoxide.
Purification: The resulting product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids (AlCl3).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
Organic Electronics: The compound can be used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be utilized in the synthesis of polymers and advanced materials with specific optical and electronic properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug discovery and development, particularly in targeting specific biological pathways.
Biological Probes: It can be used as a fluorescent probe for studying biological systems and interactions.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments with specific color properties.
Catalysts: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of (E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Stilbene: The parent compound with a simpler structure.
Trans-Stilbene: A geometric isomer with similar properties.
4,4’-Dihydroxystilbene: A derivative with hydroxyl groups that enhance its reactivity.
Uniqueness
(E)-1,2-diphenyl-1,2-bis(4-(pyridin-3-ylmethoxy)phenyl)ethene is unique due to the presence of pyridin-3-ylmethoxy groups, which impart specific electronic and steric properties. These features can influence its reactivity, stability, and interactions with other molecules, making it distinct from other stilbene derivatives.
Properties
Molecular Formula |
C38H30N2O2 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
3-[[4-[(E)-1,2-diphenyl-2-[4-(pyridin-3-ylmethoxy)phenyl]ethenyl]phenoxy]methyl]pyridine |
InChI |
InChI=1S/C38H30N2O2/c1-3-11-31(12-4-1)37(33-15-19-35(20-16-33)41-27-29-9-7-23-39-25-29)38(32-13-5-2-6-14-32)34-17-21-36(22-18-34)42-28-30-10-8-24-40-26-30/h1-26H,27-28H2/b38-37+ |
InChI Key |
ZVNFASSUHZIPPM-HEFFKOSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCC4=CN=CC=C4)/C5=CC=C(C=C5)OCC6=CN=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CN=CC=C4)C5=CC=C(C=C5)OCC6=CN=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)







![1-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13397657.png)



![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397679.png)
